molecular formula C11H12ClF2N3 B12232848 N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12232848
M. Wt: 259.68 g/mol
InChI Key: WBUFCAYMMMQIIJ-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The final product is then purified using recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry

Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring facilitates its penetration into biological membranes. This compound can modulate the activity of enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-difluorophenyl)methyl]aniline
  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide
  • N-[(2,5-difluorophenyl)methyl]-4-methyl-2-pyridinamine

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride stands out due to its unique combination of a difluorophenyl group and a pyrazole ring This structural arrangement provides enhanced stability and reactivity, making it more versatile compared to similar compounds

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-5-4-11(15-16)14-7-8-6-9(12)2-3-10(8)13;/h2-6H,7H2,1H3,(H,14,15);1H

InChI Key

WBUFCAYMMMQIIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

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